Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols: Tissue-Based Analytical Test
Methods for Orellanine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

Introduction and Background

Orellanine (OR) is a highly potent nephrotoxin produced by mushrooms of the Cortinarius genus, which
are widely distributed throughout North America and Europe. This natural bipyridyl toxin is responsible
for severe mushroom poisoning cases characterized by oliguric acute renal failure with a concerning
mortality rate of 10%-30% [1] [2]. The diagnosis of orellanine poisoning has historically presented
significant challenges to clinicians and laboratory professionals, as it primarily relies on circumstantial
evidence including history of Cortinarius mushroom ingestion and histopathological examination of
renal biopsies [1]. The inherent limitations of these diagnostic approaches have created an pressing need for
reliable tissue-based analytical methods that can provide definitive confirmation of orellanine exposure in

both clinical and forensic settings.

The clinical manifestation of orellanine poisoning typically presents with a concerning latency period,
where acute renal failure may develop 7-14 days after mushroom ingestion, though in some cases it can
appear as early as 3 days post-exposure [2]. Patients often exhibit non-specific symptoms initially, including
headache, gastrointestinal distress, and various neuromuscular symptoms such as limb paresthesia and
myalgia, eventually progressing to severe renal impairment that frequently requires dialysis intervention [2]

[3]. The histopathological landscape in confirmed cases reveals tubulo-interstitial nephritis in renal tissues,
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while hepatic involvement manifests as cellular necrosis and lipidosis [2]. This pattern of organ damage
underscores the complex pathophysiology of orellanine intoxication and highlights the importance of

developing precise diagnostic methodologies.

The diagnostic challenges associated with orellanine poisoning are further compounded by the presence of
numerous other toxin-induced causes of acute renal failure in both humans and animals. These confounding
factors include exposure to heavy metals (arsenic, mercury, cadmium, lead), other natural toxins
(ochratoxins, aflatoxins, citrinin), various medications, and toxic mushrooms from other species such as
Amanita smithiana [2]. Until recently, available tissue-based analytical methods for orellanine detection
relied on outdated technologies such as thin layer chromatography (TLC) and electrophoresis, which are
plagued by issues of non-specificity, poor sensitivity, and significant potential for both false-positive and
false-negative results [1] [2]. These technical limitations have posed substantial obstacles to forensic and

diagnostic communities, often leading to unreliable results and questionable conclusions in poisoning cases.

Table 1: Comparison of Historical vs. Improved Analytical Methods for Orellanine Detection

Analytical Historical Methods Improved Methods (HPLCI/LC-

Parameter (TLCIElectrophoresis) MS/MS)

Specificity Low, prone to cross-reactivity High, compound-specific detection

Sensitivity Limited, high detection limits HPLC LOQ: 10 pg/g; LC-MS/MS
LOD: 20 ng/g

Accuracy Variable, not well-characterized 1.5%-7.1% deviation from actual
values

Precision Poorly documented RSD: 1.3%-9.8%

Quantitation Unconventional units (e.g., "OR Standardized units (ug/g)

Approach equivalents")

Data Interpretation Challenging for toxicological Straightforward forensic interpretation

assessment

Analytical Method Development
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Methodological Advancements and Validation

The development of reliable analytical methods for orellanine detection in tissues represents a significant
advancement in the diagnostic landscape for mushroom poisoning. Previous methodologies suffered from
numerous limitations, including the inability to effectively extract orellanine from the complex kidney
matrix due to the toxin's insoluble nature and strong tissue binding characteristics [2]. Earlier attempts by
researchers such as Holmdahl et al. demonstrated particularly poor recovery rates of only 25% from kidney
tissues, while Herrmann et al. achieved better but still limited recovery of 60% from blood matrices [2].
These technical challenges necessitated the development of more robust extraction protocols and highly
specific detection methods to overcome the analytical hurdles associated with orellanine quantification in

biological tissues.

The improved HPLC method developed in the current protocol addresses these historical limitations
through a meticulously optimized approach that delivers a limit of quantitation (LOQ) of 10 pg/g for
kidney tissues [1] [2]. Method validation across fortification levels ranging from 15 pg/g to 50 pg/g
demonstrated exceptional analytical performance, with relative standard deviation values between 1.3%
and 9.8%, indicating high precision, and accuracy measurements within 1.5% to 7.1% of actual values [1].
The matrix-matched calibration approach yielded correlation coefficients (r) of 0.97-0.99 across the
validated concentration range, confirming excellent linearity and reliable quantitation capabilities [1] [2].
These method performance characteristics represent a substantial improvement over historical techniques

and provide a solid foundation for forensic and diagnostic applications.

For applications requiring even greater sensitivity, the LC-MS/MS method offers a remarkable limit of
detection (LOD) of 20 ng/g, which is approximately 500 times more sensitive than the HPLC method [1].
This exceptional sensitivity makes LC-MS/MS particularly valuable for detecting low-level exposures or
analyzing samples where orellanine concentrations may be substantially depleted due to natural clearance
processes. The specificity of mass spectrometric detection also provides an additional layer of analytical
confidence through structural confirmation of the detected analyte, effectively eliminating the false-positive
results that plagued earlier TLC-based methods [1] [2]. The complementary nature of these two methods
creates a versatile analytical toolkit that can be deployed based on the specific requirements of each case,

available instrumentation, and required sensitivity levels.

Experimental Workflow and Technical Integration
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The analytical workflow for orellanine detection integrates multiple technical steps that must be carefully
executed to ensure reliable results. The process begins with proper sample collection and preservation
techniques to maintain analyte integrity, followed by efficient extraction procedures designed to overcome
the challenging binding characteristics of orellanine in renal tissues [2]. The extraction phase is particularly
critical, as earlier studies noted that orellanine in the kidney is "insoluble and cannot be removed by
dialysis," highlighting the robust nature of tissue binding that must be overcome through optimized
extraction conditions [2]. The subsequent chromatographic separation and detection steps then provide

the selectivity and sensitivity required for accurate quantitation.

The following diagram illustrates the comprehensive experimental workflow for orellanine analysis, from

sample preparation through instrumental analysis and data interpretation:

Sample Collection
(Kidney Tissue)

l

Tissue Homogenization
& Extraction

HPLC Validation:

LC-MS/MS Validation:
L0 U0 LOD: 20 ng/g
RSD: 1.3-9.8% :

Click to download full resolution via product page

Diagram 1: Experimental workflow for orellanine analysis in tissue samples, showing parallel HPLC and

LC-MS/MS methodological approaches with key validation parameters.
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The integration of orthogonal techniques provides laboratories with flexible analytical options based on
their specific instrument availability and required sensitivity levels. The HPLC method with UV detection
offers a robust and accessible approach for cases where orellanine concentrations are expected to be
relatively high, such as in acute poisoning fatalities or in experimental animal studies with controlled dosing
[1] [2]. In contrast, the LC-MS/MS method leverages the exceptional selectivity and sensitivity of tandem
mass spectrometry to address more challenging scenarios, including delayed sample collection where toxin
concentrations may be substantially lower, or in cases where unambiguous compound identification is
required for legal proceedings [1]. The complementary nature of these methods creates a comprehensive

analytical system for orellanine detection and quantification.

Experimental Protocols

Tissue Processing and Extraction Protocol

The sample preparation phase is critical for accurate orellanine quantification due to the compound's
strong binding to renal tissues. Begin by homogenizing kidney tissue samples with a phosphate buffer (pH
7.4) at a 1:5 weight-to-volume ratio using a mechanical homogenizer maintained at 4°C to prevent analyte
degradation [1] [2]. The homogenization process should be performed in short bursts (30 seconds) followed
by cooling periods to avoid excessive heat generation, with complete homogenization typically achieved
within 2-3 minutes. Transfer the resulting homogenate to sterile polypropylene centrifuge tubes and subject it
to protein precipitation using cold acetonitrile at a 1:2 volume ratio, followed by vigorous vortex mixing

for 60 seconds and incubation at -20°C for 30 minutes to enhance protein denaturation [2].

Following precipitation, centrifuge the samples at 14,000 x g for 15 minutes at 4°C to sediment precipitated
proteins and cellular debris. Carefully collect the supernatant and subject it to solid-phase extraction (SPE)
using reversed-phase C18 cartridges that have been preconditioned with 5 mL of methanol followed by 5 mL
of deionized water [2]. Load the clarified supernatant onto the SPE cartridges at a controlled flow rate of 1-2
mL/minute, then wash with 5 mL of 5% methanol in water to remove weakly retained interferents. Elute
orellanine using 3 mL of 80:20 methanol:water containing 0.1% formic acid, collecting the eluate in clean
glass vials. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute the
residue in 200 pL of mobile phase initial conditions (95:5 water:methanol) with 0.1% formic acid [1] [2].

Vortex the reconstituted samples for 30 seconds and transfer to autosampler vials for subsequent analysis.
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HPLC Analysis Protocol

For HPLC analysis, employ a reversed-phase C18 column (150 x 4.6 mm, 5 pm particle size) maintained at
40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1% formic acid in
methanol (solvent B) [1] [2]. Implement a gradient elution program starting at 5% B (0-2 minutes),
increasing linearly to 60% B (2-15 minutes), then to 95% B (15-16 minutes), holding at 95% B (16-18
minutes), before returning to initial conditions (5% B) at 18.1 minutes and re-equilibrating until 25 minutes.
Maintain a constant flow rate of 1.0 mL/minute throughout the analysis, with an injection volume of 20 pL
[1]. Detect orellanine using a UV-Vis detector set to 254 nm, which corresponds to the absorption

maximum of the bipyridyl structure [1] [2].

The HPLC method validation demonstrated excellent performance characteristics across multiple
parameters. The limit of quantitation (LOQ) was established at 10 pg/g, while the limit of detection
(LOD) was determined to be 3 pg/g based on a signal-to-noise ratio of 3:1 [1]. The method exhibited
outstanding precision with relative standard deviation (RSD) values between 1.3% and 9.8% across the
validation range of 15-50 png/g, and exceptional accuracy with deviations from actual values ranging from
1.5% to 7.1% [1] [2]. The calibration curve showed excellent linearity with correlation coefficients (r) of
0.97-0.99 across the validated concentration range [1]. System suitability tests should be performed before
each analytical run, requiring retention time RSD <2% and peak area RSD <5% for six replicate injections of

a mid-level calibration standard [2].

LC-MS/MS Analysis Protocol

For LC-MS/MS analysis, utilize a reversed-phase C18 column (100 x 2.1 mm, 2.6 pm particle size)
maintained at 40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1%
formic acid in acetonitrile (solvent B) [1] [2]. Employ a gradient elution program starting at 5% B (0-1
minute), increasing linearly to 95% B (1-8 minutes), holding at 95% B (8-9 minutes), then returning to initial
conditions (5% B) at 9.1 minutes and re-equilibrating until 12 minutes. Maintain a flow rate of 0.3
mL/minute with an injection volume of 5 pL [1]. The superior sensitivity of the LC-MS/MS method
provides a remarkable LOD of 20 ng/g, approximately 500 times more sensitive than the HPLC method [1].

For mass spectrometric detection, employ electrospray ionization (ESI) in negative mode with the

following source parameters: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature
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450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour [1] [2]. Monitor orellanine using
multiple reaction monitoring (MRM) with the following transitions: 257.1 — 197.0 (quantifier) and 257.1
— 137.0 (qualifier). Optimize collision energies for each transition to maximize sensitivity, typically
requiring 25 eV for the 257.1 — 197.0 transition and 35 eV for the 257.1 — 137.0 transition [1]. Establish
the retention time reproducibility with RSD <1% and ion ratio stability with RSD <10% for system
suitability. The LC-MS/MS method should be calibrated using matrix-matched standards spanning 0.5-500

ng/g to cover the extensive dynamic range required for forensic applications [1] [2].

Table 2: Method Validation Parameters for Orellanine Analytical Techniques

Validation Parameter HPLC-UV Method LC-MS/MS Method
Limit of Detection (LOD) 3 ng/g 20 ng/g

Limit of Quantitation (LOQ) 10 pg/g 50 ng/g

Linear Range 10-100 ug/g 0.05-500 ng/g
Precision (RSD%) 1.3%-9.8% 5.2%-11.4%
Accuracy (% Deviation) 1.5%-7.1% 3.2%-9.8%
Recovery Efficiency 85%-95% 78%-88%
Analysis Time 25 minutes 12 minutes

Toxicological Findings in Mouse Model

Pathological Manifestations and Tissue Distribution

The mouse model of orellanine intoxication has provided valuable insights into the pathophysiological
progression of toxicity and tissue distribution patterns. Following intraperitoneal administration of
orellanine, mice exhibited measurable clinical signs beginning 24 hours post-injection, with manifestations

becoming more pronounced after 48 hours [2]. The most significant observations included progressive
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anorexia, lethargy, substantial body weight reduction, and marked oliguria [2]. By day 4 (96 hours),
most orellanine-dosed mice displayed piloerection, assumed a rounded body posture, demonstrated ataxia
when mobile, and spent most time sedentary [2]. These behavioral changes correlated with progressive
renal impairment and multisystemic involvement, providing a comprehensive picture of the intoxication

syndrome.

Gross pathological examination revealed characteristic organ changes in the orellanine-dosed mice. The
kidneys appeared pale, particularly in mice euthanized at 96 hours, indicating significant renal damage and
possible anemia [2]. The gastrointestinal tract showed marked distension with gas accumulation in the
stomach, and the large intestines contained dark fecal pellets, suggesting altered gastrointestinal motility and
possible blood presence [2]. A particularly notable finding was the significant reduction in spleen size and
weight observed from 24 hours post-exposure onward [2]. Interestingly, despite evident renal pathology,
there were no statistically significant changes in kidney weights of orellanine-dosed mice compared to

controls, suggesting that the organ weight alone is not a reliable indicator of orellanine-induced damage [2].

The tissue distribution kinetics of orellanine revealed important patterns of accumulation and clearance. In
experimentally injected mice, kidney orellanine concentrations measured 97 + 51 pg/g immediately
following administration (Day 0), decreasing to 17 + 1 pg/g by termination on Day 3 [1]. This progressive
decline in renal orellanine content suggests either metabolic clearance, tissue redistribution, or
irreversible binding to cellular targets. The presence of substantial orellanine concentrations three days
after administration confirms the persistent nature of this toxin in renal tissues, which correlates with the
progressive nature of the renal damage observed clinically [1] [2]. This persistence has important
implications for diagnostic sampling timelines, as viable toxin concentrations may be detectable days after

exposure.

Histopathological and Biochemical Alterations

The histopathological assessment of orellanine intoxication in the mouse model demonstrated multi-organ
involvement beyond the previously recognized renal damage. While the kidney is the primary target organ,
with pathology characterized by tubular epithelial degeneration and progressive interstitial nephritis,
novel findings included significant splenic and hepatic injuries [1] [2]. The hepatic involvement manifested

as cellular necrosis and lipidosis, consistent with limited reports of liver injury in human cases of Cortinarius
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mushroom poisoning [2]. The splenic injury represented a previously underrecognized aspect of orellanine

toxicity, suggesting a broader spectrum of pathological effects than traditionally acknowledged.
Organ weight changes provided quantitative support for the observed pathological alterations:

Table 3: Organ Weight Changes in Orellanine-Treated Mice

Organ Time Post-Exposure Change Statistical Significance
Kidney 24-96 hours No significant weight change Not significant

Liver 2 hours onwards Significant reduction p < 0.05

Spleen 24 hours onwards Marked reduction p <0.01

Lungs 2 hours onwards Significant reduction p <0.05

Clinical pathology assessments revealed characteristic changes in hematological and biochemical
parameters. Affected animals demonstrated elevated serum creatinine and blood urea nitrogen (BUN),
consistent with impaired renal function [2]. Urinalysis showed proteinuria and hemoglobinuria, indicating
glomerular and tubular damage [2]. These findings align with observations from the first documented case of
Cortinarius mushroom poisoning in animals (sheep), which reported hypocalcemia, hyponatremia,
proteinuria, and hemoglobinuria [2]. The comprehensive pathological profile that emerges from these
experimental findings provides a foundation for understanding the complex pathophysiology of orellanine

intoxication in humans.

Mechanisms of Toxicity and Therapeutic Potential

Molecular Mechanisms of Nephrotoxicity

The molecular mechanisms underlying orellanine toxicity involve a complex interplay of oxidative stress,
metabolic disruption, and programmed cell death pathways. Recent research has demonstrated that

orellanine induces oxidative stress through the generation of reactive oxygen species (ROS) both in vivo in
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renal tissue and in vitro in human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC)
cells [3] [4]. This oxidative burden overwhelms cellular antioxidant defense systems, leading to oxidative
damage to critical cellular components including lipids, proteins, and DNA [3]. The resulting molecular
damage triggers multiple signaling pathways that ultimately converge on programmed cell death
mechanisms, explaining the progressive nature of renal damage observed in clinical cases of orellanine

poisoning.

At the metabolic level, orellanine disrupts fundamental energy production pathways in susceptible cells.
Comprehensive analysis using Seahorse technology revealed that orellanine promotes mitochondrial
dysfunction manifested as decreased basal and maximum respiratory capacity, reduced ATP synthesis,
diminished spare respiratory capacity (SRC), and increased proton leakage [3]. Simultaneously, orellanine
impairs glycolytic utilization as evidenced by decreased glycolysis, glycolytic capacity, and glycolytic
reserve [3]. Non-treated ccRCC cells typically shift from mitochondrial respiration to glycolysis under stress
conditions, but orellanine-treated cells display low basal respiration and lack the capacity to transition to
glycolysis when challenged [3]. This dual metabolic disruption effectively cripples cellular energy

production, compromising vital processes and ultimately leading to loss of cellular integrity.

The following diagram illustrates the key molecular mechanisms of orellanine toxicity and their

interrelationships:
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Diagram 2: Molecular mechanisms of orellanine toxicity showing key pathways leading to renal cell death.

Therapeutic Potential in Renal Cell Carcinoma

The selective nephrotoxicity of orellanine has inspired innovative research into its potential therapeutic

applications, particularly for clear cell renal cell carcinoma (ccRCC) which originates from proximal
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tubular epithelial cells [3]. Given that orellanine specifically targets proximal tubular cells while sparing
other organs, researchers hypothesized that this selective toxicity might extend to ccRCC cells, potentially
offering a novel treatment approach for this challenging malignancy [3]. Experimental evidence has
confirmed that orellanine induces dose-dependent cell death in both primary and established ccRCC cell
lines, with no significant toxicity detected in control cells including human umbilical endothelial cells

(HUVECQ), hepatocytes (HEPG2), and a breast cancer cell line (MDA) [3].

The anti-carcinogenic mechanisms of orellanine involve a multi-faceted approach to inducing tumor cell
death. In ccRCC cells, orellanine treatment results in decreased protein synthesis, disrupted cellular
metabolism, and induction of apoptosis through both intrinsic and extrinsic pathways [3]. This is evidenced
by activation of caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and the executioner caspase-3,
where both pathways converge [3]. Additionally, orellanine treatment modulates key survival and apoptotic
signaling molecules, including reduced phosphorylation of ERK1/2 and AKT at serine 473, combined
with increased phosphorylation of p53 at serine 15 [3]. These coordinated molecular events effectively

disable pro-survival signaling while activating programmed cell death pathways in malignant cells.

Preclinical in vivo studies have demonstrated remarkable efficacy of orellanine against ccRCC xenografts.
In nude rats carrying human ccRCC tumors, a brief orellanine treatment regimen eliminated more than
90% of viable tumor mass compared to control rats [3]. This dramatic anti-tumor effect, combined with
orellanine's inherent selectivity for proximal tubular-derived cells, positions it as a promising therapeutic
candidate for ccRCC patients who are already on dialysis due to tumor-related renal impairment or other
causes [3]. For these patients, the nephrotoxic potential of orellanine would be clinically irrelevant, while its
selective cytotoxicity against ccRCC cells could provide significant therapeutic benefit without off-target

effects on other organ systems.

Applications and Conclusions

Implementation in Diagnhostic and Research Settings

The validated analytical methods described in these application notes provide robust tools for
implementing orellanine detection in both diagnostic and research settings. For clinical diagnestic

laboratories, the HPLC method offers a accessible approach for confirming suspected Cortinarius
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mushroom poisoning cases, with equipment requirements that align with standard toxicology laboratory
capabilities [1] [2]. The well-characterized validation parameters and detailed protocols facilitate
straightforward implementation, while the clearly defined performance characteristics support reliable result
interpretation. For forensic applications where maximum sensitivity and specificity are required, the LC-
MS/MS method provides unequivocal compound identification and exceptional sensitivity, making it

suitable for legal proceedings where analytical defensibility is paramount [1].

In research environments, these methods enable systematic investigation of orellanine's distribution,
metabolism, and elimination patterns, which remain incompletely characterized. The ability to accurately
quantify tissue orellanine concentrations opens avenues for advanced toxicokinetic studies, dose-response
characterization, and mechanistic research into the compound's nephrotoxic and potential therapeutic
effects [1] [2] [3]. Furthermore, the application of these methods to experimental models facilitates
preclinical evaluation of orellanine's anti-neoplastic properties against renal cell carcinoma, potentially
accelerating its development as a novel oncotherapeutic agent [3]. The compatibility of these methods with
both fresh and archived tissue specimens also enables retrospective investigation of historical poisoning
cases, potentially expanding our understanding of the epidemiology and clinical course of orellanine

intoxication.

Conclusion and Future Directions

The development of validated tissue-based analytical methods for orellanine detection represents a
significant advancement in the diagnosis and investigation of Cortinarius mushroom intoxication. The
HPLC and LC-MS/MS methods described herein provide specific, sensitive, and reliable approaches for
quantifying orellanine in renal tissues, effectively addressing the limitations of historical techniques [1] [2].
The comprehensive validation data demonstrates that these methods meet rigorous analytical standards,
supporting their application in clinical, forensic, and research settings. The complementary nature of these
techniques allows laboratories to select the appropriate method based on their specific sensitivity

requirements, equipment availability, and application purposes.

Future directions in orellanine research should include expanded method applications to other tissue types
beyond kidney, such as liver and spleen, to better characterize the complete distribution profile of this toxin
[1] [2]. Additionally, method refinement to further improve sensitivity and throughput would enhance

utility in screening applications. The paradoxical therapeutic potential of orellanine for renal cell
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carcinoma warrants continued investigation, particularly to establish optimal dosing regimens, administration
schedules, and potential combination therapies [3]. Finally, application of these analytical methods to better
understand the human pharmacokinetics of orellanine in poisoning cases could inform improved clinical
management strategies and potentially identify novel approaches to mitigate its nephrotoxic effects. Through
continued method utilization and refinement, the scientific community can address these important research

questions while improving diagnostic capabilities for Cortinarius mushroom intoxication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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